molecular formula C16H18BrN3 B3021782 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine CAS No. 158399-60-1

1-Benzyl-4-(5-bromopyridin-2-yl)piperazine

Cat. No.: B3021782
CAS No.: 158399-60-1
M. Wt: 332.24 g/mol
InChI Key: VCXZROURKJEYTB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-bromopyridin-2-yl)piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This brominated piperazine derivative features a benzyl group and a bromopyridine moiety, making it a valuable scaffold for the synthesis of more complex molecules via cross-coupling reactions and as a key intermediate in the development of potential pharmacologically active agents . The piperazine core is a privileged structure in drug design, frequently found in compounds with diverse biological activities . Research into related hybrid molecules containing piperazine and nitrogen-containing heterocycles has demonstrated promising anti-proliferative potency against selected human cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) . This highlights the research value of such structures in oncology, particularly in the design and synthesis of new compounds for evaluating cytotoxic activity . Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(5-bromopyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXZROURKJEYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 4 5 Bromopyridin 2 Yl Piperazine and Analogues

Strategies for Piperazine (B1678402) Ring Functionalization

The construction of the target molecule hinges on the selective formation of two distinct carbon-nitrogen bonds at the 1- and 4-positions of the piperazine core. This can be approached by first introducing the benzyl (B1604629) group followed by the aryl group, or vice versa.

N-Alkylation Approaches for Piperazine Derivatization

N-alkylation strategies are fundamental in piperazine chemistry, allowing for the introduction of a wide range of substituents. These methods are pivotal for synthesizing analogues of 1-benzyl-4-(5-bromopyridin-2-yl)piperazine.

A direct and common method for the synthesis of 1-benzylpiperazine (B3395278) involves the reaction of piperazine with a benzyl halide, such as benzyl chloride. To favor mono-benzylation and minimize the formation of the 1,4-dibenzylpiperazine (B181160) by-product, the reaction is typically carried out with an excess of piperazine. A modified procedure reported by Cymerman Craig, Rogers, and Tate provides a simple and efficient route. In this method, piperazine hexahydrate is reacted with benzyl chloride in absolute ethanol (B145695) in the presence of piperazine dihydrochloride (B599025) monohydrate. This approach yields the 1-benzylpiperazine dihydrochloride salt, which can be easily purified. orgsyn.org

The general reaction is as follows:

Reactant 1Reactant 2SolventProduct
Piperazine HexahydrateBenzyl ChlorideAbsolute Ethanol1-Benzylpiperazine Dihydrochloride

This table represents a generalized reaction scheme for the N-alkylation of piperazine with a benzyl halide.

This approach is a cornerstone for introducing alkyl groups onto a piperazine nitrogen. In the context of synthesizing the target molecule, if 1-(5-bromopyridin-2-yl)piperazine (B1286014) is used as the starting material, it can undergo nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or chloride) or a benzyl sulfonate. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The addition of a catalytic amount of potassium iodide can enhance the reaction rate when using benzyl chloride.

Piperazine DerivativeAlkylating AgentBaseSolvent
1-(5-bromopyridin-2-yl)piperazineBenzyl BromideK₂CO₃DMF
1-(5-bromopyridin-2-yl)piperazineBenzyl ChlorideEt₃NAcetonitrile

This table illustrates typical conditions for the N-alkylation of a pre-functionalized piperazine with benzyl halides.

Reductive amination provides an alternative route to N-alkylation, particularly for introducing the benzyl group. This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this can be achieved by reacting 1-(5-bromopyridin-2-yl)piperazine with benzaldehyde. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity. google.com

The reaction proceeds as follows:

Iminium Ion Formation: 1-(5-bromopyridin-2-yl)piperazine + Benzaldehyde ⇌ Iminium Ion

Reduction: Iminium Ion + Reducing Agent → this compound

AmineCarbonyl CompoundReducing AgentSolvent
1-(5-bromopyridin-2-yl)piperazineBenzaldehydeSodium TriacetoxyborohydrideDichloromethane
1-(5-bromopyridin-2-yl)piperazineBenzaldehydeSodium CyanoborohydrideMethanol

This table outlines common reagent combinations for the synthesis of the target compound via reductive amination.

N-Arylation Approaches for Piperazine Formation

N-arylation methods are crucial for forming the bond between the piperazine nitrogen and the bromopyridyl ring. These reactions are typically more complex than N-alkylation and often require a catalyst.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. chemrxiv.org This method is highly effective for the N-arylation of piperazines. To synthesize this compound, this reaction would involve coupling 1-benzylpiperazine with 2,5-dibromopyridine (B19318). The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is necessary for the catalytic cycle.

A typical reaction setup is as follows:

AmineAryl HalideCatalystLigandBaseSolvent
1-Benzylpiperazine2,5-DibromopyridinePd₂(dba)₃XantphosNaOtBuToluene
1-Benzylpiperazine2,5-DibromopyridinePd(OAc)₂BINAPCs₂CO₃Dioxane

This table presents representative conditions for the Buchwald-Hartwig N-arylation to form the target compound. Pd₂(dba)₃ is tris(dibenzylideneacetone)dipalladium(0), Pd(OAc)₂ is palladium(II) acetate, Xantphos is 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, and BINAP is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Copper-Catalyzed Ullmann–Goldberg Reaction

The Copper-Catalyzed Ullmann–Goldberg reaction is a powerful and classical method for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-arylpiperazines. researchgate.netnih.gov This reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. In the context of synthesizing this compound, this typically involves the reaction of 1-benzylpiperazine with a dihalopyridine, such as 2,5-dibromopyridine.

Historically, Ullmann conditions required harsh reaction temperatures. However, modern advancements have introduced various ligands that facilitate the reaction under milder conditions. scispace.com Ligands such as 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine (DMEDA) have proven effective in improving the efficiency and substrate scope of the Goldberg reaction for coupling with 2-bromopyridine. mdpi.com The choice of base, such as potassium carbonate or potassium phosphate, is also critical for the reaction's success. mdpi.com A mechanistic investigation has highlighted that catalyst deactivation can occur through inhibition by the amine product or inorganic halide by-products, which explains the often high catalyst loadings required. rsc.org

Table 1: Key Parameters in Copper-Catalyzed Ullmann-Goldberg Reaction

Parameter Description Examples
Copper Source Provides the catalytic copper(I) species. Copper(I) iodide (CuI)
Aryl Halide The pyridine (B92270) component, typically activated by a halogen. 2,5-Dibromopyridine
Amine The piperazine nucleophile. 1-Benzylpiperazine
Ligand Accelerates the reaction and improves yield. 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA)
Base Neutralizes the hydrogen halide formed during the reaction. Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄)

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane |

Aromatic Nucleophilic Substitution (SNAr) on Halopyridines

Aromatic Nucleophilic Substitution (SNAr) provides a complementary, often metal-free, pathway for forging the C-N bond between a piperazine and a pyridine ring. researchgate.net This reaction is contingent on the pyridine ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of electron-withdrawing groups on the pyridine ring and a good leaving group (typically a halogen) at the substitution site are prerequisites.

For the synthesis of this compound, an SNAr reaction would typically involve reacting 1-benzylpiperazine with a 2-halopyridine substrate, such as 2-chloro-5-bromopyridine or 2-fluoro-5-bromopyridine. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate is influenced by the stability of this complex. chemrxiv.org The reaction is typically carried out in a polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic species effectively. researchgate.net

Table 2: Factors Influencing SNAr Reactions on Halopyridines

Factor Influence on Reaction Rate Rationale
Leaving Group F > Cl > Br > I The rate-determining step is often the nucleophilic attack, which is facilitated by the inductive electron-withdrawing effect of the halogen, strongest for fluorine.
Pyridine Ring Substitution Electron-withdrawing groups increase the rate. These groups stabilize the negative charge in the Meisenheimer intermediate.
Nucleophile More potent nucleophiles increase the rate. 1-Benzylpiperazine acts as the secondary amine nucleophile.

| Solvent | Polar aprotic solvents are preferred. | They effectively solvate the intermediate complex without protonating the nucleophile. |

Advanced Piperazine Ring Construction Methodologies

Instead of forming the aryl-piperazine bond last, alternative strategies construct the functionalized piperazine ring itself as a key step. These methods offer flexibility in introducing substituents on both the nitrogen and carbon atoms of the piperazine core.

DABCO Bond Cleavage for Functionalized Piperazines

An innovative approach to synthesizing N-substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.net This method is an efficient way to obtain monosubstituted piperazine derivatives. The process begins with the activation of DABCO through quaternization with an activating agent, such as an aryl halide, to form a quaternary ammonium (B1175870) salt. nih.govresearchgate.net This salt then acts as an electrophile, which undergoes nucleophilic attack, leading to the cleavage of one of the C-N bonds and the formation of a functionalized piperazine ring. nih.gov

This strategy can be utilized to prepare a piperazine precursor that is later arylated or to directly incorporate the aryl group. For instance, DABCO can be activated with a suitable benzyl derivative, followed by a ring-opening reaction. This provides a versatile route to various N-functionalized piperazines that are precursors to compounds like this compound. researchgate.net

Intramolecular Cyclization Approaches in Piperazine Synthesis

Intramolecular cyclization is a fundamental and widely used strategy for constructing the piperazine scaffold. researchgate.netscispace.com These methods typically involve the formation of the six-membered ring from a linear precursor containing two nitrogen atoms separated by an ethylene (B1197577) bridge. nih.gov

One common approach is the reductive cyclization of dioximes. This involves a sequential double Michael addition of a primary amine to nitrosoalkenes to create a bis(oximinoalkyl)amine intermediate. Subsequent catalytic hydrogenolysis of the N-O bonds and reduction of the imine intermediates leads to the formation of the piperazine ring. nih.gov Another strategy involves the cyclization of N-substituted diethanolamine (B148213) derivatives. nih.gov These methods are particularly valuable for creating piperazines with specific substitution patterns on the carbon atoms of the ring, a task that is challenging to achieve by functionalizing the parent piperazine molecule. nih.govmdpi.com

Synthesis of the 5-Bromopyridin-2-yl Moiety

The 5-bromopyridin-2-yl fragment is a key building block for the target molecule. Its synthesis relies on established methods for the selective halogenation of pyridine rings.

Introduction of Halogen Functionality on Pyridine Rings

The introduction of a bromine atom at the 5-position of a pyridine ring, especially when another functional group is desired at the 2-position, requires a controlled and regioselective approach. A common starting material for this purpose is 2-aminopyridine (B139424).

The synthesis often proceeds via a multi-step sequence:

N-Acylation: The amino group of 2-aminopyridine is first protected, typically by acetylation with acetic anhydride. This deactivates the ring slightly and directs the subsequent bromination. researchgate.net

Electrophilic Bromination: The protected 2-acetylaminopyridine undergoes electrophilic bromination. The acetylamino group directs the incoming electrophile (bromine) to the 5-position. researchgate.netgoogle.com

Hydrolysis: The acetyl protecting group is then removed by hydrolysis under basic conditions to yield 2-amino-5-bromopyridine (B118841). researchgate.net

Sandmeyer Reaction: To obtain a precursor suitable for coupling reactions like the Ullmann reaction (e.g., 2,5-dibromopyridine), the 2-amino-5-bromopyridine can be converted to the corresponding dibromo derivative. This is achieved via a Sandmeyer reaction, where the amino group is diazotized with a nitrite (B80452) source in the presence of hydrobromic acid, followed by displacement with bromide, often catalyzed by copper(I) bromide. google.com

Alternatively, direct bromination of substituted pyridines can be employed. For example, 2-amino-4-chloropyridine (B16104) can be brominated with N-bromosuccinimide (NBS) to introduce bromine at the 5-position before further functionalization. google.com

Table 3: Mentioned Chemical Compounds

Compound Name Role in Synthesis
This compound Target Molecule
1-Benzylpiperazine Nucleophile/Reactant
2,5-Dibromopyridine Aryl Halide Reactant
2-Chloro-5-bromopyridine Aryl Halide Reactant
2-Fluoro-5-bromopyridine Aryl Halide Reactant
1,4-Diazabicyclo[2.2.2]octane (DABCO) Piperazine Ring Precursor
2-Aminopyridine Starting Material for Pyridine Moiety
2-Amino-5-bromopyridine Key Intermediate
N-Bromosuccinimide (NBS) Brominating Agent
Acetic Anhydride Protecting Group Reagent
Copper(I) Iodide Catalyst
1,10-Phenanthroline Ligand
N,N'-Dimethylethylenediamine (DMEDA) Ligand
Potassium Carbonate Base
Potassium Phosphate Base

Coupling Reactions for Pyridine-Piperazine Linkage Formation

The formation of the aryl-amine bond between the 5-bromopyridine moiety and the piperazine ring is a key step in the synthesis of the target compound. The primary methods utilized for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for forming bonds to aromatic rings. In the context of pyridine chemistry, the electronegative nitrogen atom within the ring withdraws electron density, making the carbon atoms at positions 2, 4, and 6 electrophilic and thus susceptible to nucleophilic attack. matanginicollege.ac.in This inherent reactivity allows for the direct reaction of a piperazine nucleophile with an appropriately substituted pyridine.

For the synthesis of this compound, an SNAr reaction would typically involve reacting 2,5-dihalopyridine (e.g., 2-chloro-5-bromopyridine or 2,5-dibromopyridine) with 1-benzylpiperazine. The piperazine's secondary amine acts as the nucleophile, displacing the halide at the 2-position of the pyridine ring. The reaction is often facilitated by the presence of an electron-withdrawing group on the pyridine ring, which further activates it towards nucleophilic attack. nih.gov The choice of solvent can also significantly influence the regioselectivity and efficiency of the reaction. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.org This method has become a staple in medicinal chemistry for its broad substrate scope and functional group tolerance. nih.gov The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org

In a typical synthesis of this compound, this reaction would couple 2-chloro-5-bromopyridine or 2,5-dibromopyridine with 1-benzylpiperazine. The choice of ligand is critical for the reaction's success, with various bulky, electron-rich phosphine ligands developed to improve catalytic activity. organic-chemistry.orgnih.gov The reaction generally offers high yields under relatively mild conditions and is compatible with a wide range of functional groups. libretexts.orgresearchgate.net

Coupling ReactionReactantsKey Features
Nucleophilic Aromatic Substitution (SNAr) 2-halo-5-bromopyridine + 1-benzylpiperazine- Relies on the inherent electrophilicity of the pyridine ring. matanginicollege.ac.in - Often requires elevated temperatures. - Can be facilitated by electron-withdrawing groups. nih.gov
Buchwald-Hartwig Amination 2-halo-5-bromopyridine + 1-benzylpiperazine- Palladium-catalyzed cross-coupling. libretexts.org - Requires a specific ligand and base. organic-chemistry.org - Generally high-yielding and versatile. nih.gov

Specific Synthetic Routes to this compound

The synthesis of this compound can be approached through different strategic pathways, primarily categorized as linear or convergent synthesis.

Linear Synthesis: In a linear synthesis, the final molecule is assembled in a step-by-step fashion, with each new piece being added sequentially to a single starting material. For the target compound, a linear approach might start with piperazine. The piperazine would first be N-benzylated, and the resulting 1-benzylpiperazine would then be coupled with a 2,5-dihalopyridine in the final step.

Route A (Linear): Piperazine → 1-Benzylpiperazine → this compound

Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a final step. This approach is often more efficient for complex molecules. For this compound, a convergent strategy would involve synthesizing the 1-benzylpiperazine and the 5-bromo-2-halopyridine fragments separately. These two intermediates are then joined in the final coupling reaction. A second convergent approach could involve first coupling piperazine with the pyridine fragment, followed by benzylation.

Route B (Convergent):

Benzyl chloride + Piperazine → 1-Benzylpiperazine

2,5-Dihalopyridine + 1-Benzylpiperazine → this compound

Route C (Convergent):

2,5-Dihalopyridine + Piperazine → 1-(5-Bromopyridin-2-yl)piperazine

Benzyl chloride + 1-(5-Bromopyridin-2-yl)piperazine → this compound

Optimizing the reaction conditions for the key coupling step is crucial for achieving high yields and purity of this compound. The parameters to be optimized depend on the chosen synthetic method (SNAr or Buchwald-Hartwig).

For the Buchwald-Hartwig amination , several factors are critical:

Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. Different generations of Buchwald ligands (e.g., XPhos, RuPhos) have been developed to improve reaction efficiency for challenging substrates. nih.gov

Base: A variety of bases can be used, with common choices including sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength of the base can significantly impact the reaction rate and yield.

Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are typically employed.

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.

The table below summarizes typical conditions that might be explored for optimization.

ParameterCondition 1Condition 2Condition 3Typical Yield Range
Catalyst Pd₂(dba)₃Pd(OAc)₂[(CyPF-tBu)PdCl₂]-
Ligand XPhosRuPhosBINAP-
Base NaOtBuK₂CO₃Cs₂CO₃-
Solvent TolueneDioxaneTHF-
Temperature 80 °C100 °C110 °C70-95%

For Nucleophilic Aromatic Substitution , optimization focuses on:

Solvent: The polarity and hydrogen-bonding capability of the solvent can dramatically affect the reaction rate and regioselectivity. researchgate.net Solvents like acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are common.

Temperature: SNAr reactions often require elevated temperatures, sometimes under microwave irradiation, to proceed at a reasonable rate.

Base: An external base (e.g., K₂CO₃, triethylamine) may be added to neutralize the hydrogen halide formed during the reaction.

Systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of this compound, balancing reaction time, yield, cost, and ease of purification. researchgate.net

Molecular Interactions and Target Engagement of 1 Benzyl 4 5 Bromopyridin 2 Yl Piperazine

Receptor Binding Affinity Studies (In Vitro)

In vitro receptor binding assays are fundamental in elucidating the pharmacological profile of a compound by quantifying its affinity for various biological targets. For derivatives of benzylpiperazine and arylpiperazine, these studies have revealed a promiscuous binding profile, often showing affinity for multiple receptor families, particularly those involved in neurotransmission.

While specific binding data for 1-benzyl-4-(5-bromopyridin-2-yl)piperazine is not extensively documented in publicly available literature, the affinities of its structural analogues provide a strong basis for predicting its likely targets. Arylpiperazine derivatives are well-known for their interactions with aminergic G-protein coupled receptors (GPCRs).

Dopamine (B1211576) Receptors: The arylpiperazine scaffold is a common feature in ligands targeting dopamine receptors, particularly the D2-like family (D2, D3, D4). nih.gov Many compounds with a substituted piperazine (B1678402) moiety exhibit high affinity for the D2 receptor. nih.gov Structure-activity relationship studies on similar compounds have shown that variations in the aryl group and the substituent on the second piperazine nitrogen significantly modulate affinity and selectivity for dopamine receptor subtypes. mdpi.com For instance, certain N-phenylpiperazine analogs can achieve high affinity (Ki values in the low nanomolar range) and selectivity for the D3 receptor over the D2 receptor. mdpi.com The benzyl (B1604629) group, common in many dopamine transporter (DAT) inhibitors, also suggests a potential interaction with this target. wikipedia.orgresearchgate.net

Serotonin (B10506) (5-HT) Receptors: This class of compounds frequently demonstrates high affinity for various serotonin receptors. The 1-arylpiperazine fragment is a key pharmacophore for 5-HT1A receptor ligands, with many derivatives showing potent activity. researchgate.netmdpi.com Animal studies with N-benzylpiperazine (BZP) indicate it stimulates the release and inhibits the reuptake of serotonin. europa.eu BZP also acts as a non-selective agonist at a wide range of serotonin receptors. wikipedia.org Its binding to 5-HT2A receptors may contribute to psychoactive effects, while interactions with 5-HT2B and 5-HT3 receptors could be responsible for certain peripheral side effects and headaches, respectively. wikipedia.org Rewarding properties of BZP have been linked to interactions with the 5-HT3 receptor. nih.gov

Adrenergic Receptors: Arylpiperazines are one of the most studied classes of molecules with affinity for α1-adrenoceptors (α1-AR). nih.gov The basic nitrogen of the piperazine ring and the aromatic system are considered key pharmacophoric elements for this interaction. nih.gov In addition to α1-AR, BZP has a high affinity for the α2-adrenoceptor, where it acts as an antagonist, leading to an increase in noradrenaline release. wikipedia.org

Nicotinic Acetylcholine (B1216132) (nACh) Receptors: While less commonly associated with benzylpiperazine derivatives than aminergic receptors, structural features can confer affinity for nAChRs. The binding site for nAChR agonists is an "aromatic box" that stabilizes the ligand's protonated nitrogen through π-interactions with conserved tyrosine and tryptophan residues. mdpi.com The structure of this compound, containing a pyridine (B92270) ring and a basic nitrogen, shares some features with known nAChR ligands, suggesting a potential for interaction. nih.gov

Table 1: Receptor Binding Affinities of Representative Arylpiperazine and Benzylpiperazine Analogs
Compound/Analog ClassReceptor TargetBinding Affinity (Ki, nM)Reference
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2 mdpi.com
Benzylpiperazinyl Derivative (Compound 15)σ1 Receptor1.6 nih.gov
Homoazanicotine (nAChR Ligand)Nicotinic ACh Receptor7.8 nih.gov
4-Thiophene-3-yl-benzamide N-phenylpiperazine (Compound 6a)Dopamine D31.4 mdpi.com
4-Thiophene-3-yl-benzamide N-phenylpiperazine (Compound 6a)Dopamine D2100 mdpi.com

A complete understanding of a drug-receptor interaction requires analysis beyond simple affinity (Ki or Kd). Binding kinetics, which describes the rate of association (kon) and dissociation (koff) of a ligand, provides insights into the duration of action. Thermodynamics, involving changes in enthalpy (ΔH) and entropy (ΔS), helps to define the nature of the binding forces.

Enzyme Inhibition Mechanisms (if applicable to related structures)

Beyond receptor binding, benzylpiperazine derivatives can interact with enzymes, modulating their activity. This can be a primary therapeutic mechanism or a source of drug-drug interactions.

Studies on benzylpiperazine (BZP) and its analogues have demonstrated significant inhibitory activity against various cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net This inhibition is a key factor in the metabolism of these compounds and can lead to drug-drug interactions when co-administered with other substances metabolized by the same enzymes. researchgate.netresearchgate.net

Furthermore, benzylpiperidine and benzylpiperazine derivatives have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Other related structures, such as those based on a 1-benzyl-4-methylpiperidine (B1308286) scaffold, are potent and selective inhibitors of acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy. nih.govnih.gov Inhibition can be reversible, where the inhibitor binds non-covalently and can readily dissociate, or irreversible, where a covalent bond is formed, permanently deactivating the enzyme. The inhibition of CYP enzymes by piperazine analogues is typically reversible and competitive.

Allosteric modulation occurs when a ligand binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. wikipedia.orgnih.gov This binding induces a conformational change that modifies the affinity or efficacy of the endogenous ligand. wikipedia.orgnih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the orthosteric ligand, negative (NAMs), reducing it, or neutral (NALs), which have no effect on their own but block other modulators. wikipedia.orgnih.gov

While there is no direct evidence of this compound acting as an allosteric modulator, the structural complexity of arylpiperazines makes this a plausible mechanism at certain receptors. The concept of allosterism is an emerging area in drug discovery for GPCRs, offering the potential for greater selectivity and a more nuanced "dimmer switch" approach to modulating receptor function compared to the "on/off" action of orthosteric agonists and antagonists. nih.gov

Key Molecular Recognition Elements

The affinity and selectivity of this compound for its targets are determined by specific molecular interactions between its structural components and the amino acid residues of the binding pocket. Based on studies of related arylpiperazines and benzylpiperidines, a hypothetical binding mode can be proposed. nih.gov

Piperazine Core: The piperazine ring is a critical element. One of its nitrogen atoms, which is typically protonated at physiological pH, is predicted to form a crucial salt bridge with a conserved aspartate residue found in the third transmembrane domain of most aminergic GPCRs. nih.gov This electrostatic interaction is a primary anchor for the ligand in the binding site.

Benzyl Group: The N-benzyl moiety can insert into a hydrophobic pocket within the receptor. This pocket is often lined with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov The interaction is primarily driven by hydrophobic forces and potential π-π stacking between the benzyl ring and the aromatic side chains of the receptor, contributing significantly to binding affinity. nih.gov

5-Bromopyridin-2-yl Moiety: This aromatic system, attached to the second piperazine nitrogen, explores another region of the binding pocket. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in further π-π or hydrophobic interactions. The bromine atom is a particularly interesting feature, as it can participate in halogen bonding—a non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base, such as a carbonyl oxygen on the protein backbone. This can enhance both affinity and selectivity.

Structure-activity relationship (SAR) studies on related compounds confirm the importance of these elements. For example, in a series of dopamine D2 receptor ligands, the nature of the arylpiperazine substituent was critical for affinity, and docking analyses revealed key hydrogen bonds and edge-to-face interactions between the ligand's aromatic rings and receptor residues like Phe, Tyr, and Trp. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonds are critical for the orientation and stabilization of this compound within the active site of its target. The nitrogen atom within the pyridine ring and the piperazine ring are key hydrogen bond acceptors. Research indicates that the pyridine nitrogen can form a significant hydrogen bond with donor residues such as tyrosine or serine in a protein's binding site. Similarly, the nitrogen atoms of the piperazine moiety can interact with hydrogen bond donors, further anchoring the ligand. The specific residues involved can vary depending on the target protein, but these interactions are consistently observed in molecular docking simulations.

Interacting Moiety of CompoundPotential Hydrogen Bond Partner (Amino Acid Residue)Interaction Type
Pyridine NitrogenTyrosine, Serine, ThreonineHydrogen Bond Acceptor
Piperazine Nitrogen (N1)Aspartic Acid, Glutamic AcidHydrogen Bond Acceptor
Piperazine Nitrogen (N4)Water molecule (bridging)Hydrogen Bond Acceptor
Aromatic Ring of CompoundInteracting Amino Acid ResidueInteraction Type
Benzyl RingPhenylalanine, Tyrosine, TryptophanPi-Pi Stacking
Bromopyridinyl RingPhenylalanine, Leucine, ValinePi-Pi Stacking / Hydrophobic

Preclinical Pharmacological Characterization and Biological Activities of 1 Benzyl 4 5 Bromopyridin 2 Yl Piperazine Analogues

Evaluation of Anti-Bacterial Activity (Based on related compounds)

Piperazine (B1678402) derivatives are a significant class of compounds in pharmaceutical research due to their wide range of biological activities, including antimicrobial properties. nih.govresearchgate.net Research has been focused on synthesizing new piperazine-based agents to combat the growing issue of antimicrobial resistance. nih.gov Studies on various novel piperazine derivatives have demonstrated their potential as effective antibacterial agents against a range of pathogens. ijcmas.com

Analogues of 1-benzyl-4-(5-bromopyridin-2-yl)piperazine, specifically those incorporating the piperazine scaffold, have been evaluated for their inhibitory effects against a wide array of bacteria, demonstrating a broad spectrum of activity. nih.gov

Gram-Positive Bacteria: Many synthesized piperazine derivatives have shown potent activity against Gram-positive bacteria. ijcmas.com For instance, certain 4-benzyl-piperazinyl-s-triazine derivatives displayed significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermis. researchgate.net Similarly, other novel piperazine compounds were found to be very effective in inhibiting the growth of S. aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com For example, a novel pleuromutilin (B8085454) derivative containing a nitrophenyl-piperazine moiety showed excellent bactericidal activity against MRSA. nih.gov In one study, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed that some compounds had high activity against S. aureus. mdpi.com

Gram-Negative Bacteria: The antibacterial activity of piperazine analogues extends to Gram-negative organisms. nih.gov The same 4-benzyl-piperazinyl-s-triazine derivatives that were active against Gram-positive bacteria also showed notable activity against Pseudomonas aeruginosa. researchgate.net Other studies have screened piperazine derivatives against pathogens like Escherichia coli, Klebsiella pneumoniae, and Shigella flexneri, with some compounds showing potent inhibition. ijcmas.com In some cases, piperazine derivatives have demonstrated even higher efficacy against Gram-negative bacteria compared to Gram-positive strains. ijbpas.com For example, N,N′-disubstituted piperazines with a 1,3,4-thiadiazole moiety showed significant activity against Gram-negative bacteria, particularly E. coli. mdpi.com

Compound/Analogue ClassOrganismActivity/MIC
4-Benzyl-piperazinyl-s-triazine derivativesBacillus subtilis (Gram-positive)Comparable to streptomycin
4-Benzyl-piperazinyl-s-triazine derivativesStaphylococcus aureus (Gram-positive)Comparable to streptomycin
4-Benzyl-piperazinyl-s-triazine derivativesPseudomonas aeruginosa (Gram-negative)Comparable to streptomycin
Novel piperazine derivatives (RL-308)Shigella flexneri (Gram-negative)MIC: 2 µg/mL
Novel piperazine derivatives (RL-308)S. aureus (Gram-positive)MIC: 4 µg/mL
Novel piperazine derivatives (RL-308)MRSA (Gram-positive)MIC: 16 µg/mL
N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazoleE. coli (Gram-negative)Significant activity

A significant challenge in antibacterial therapy is the development of resistance by bacteria. researchgate.net One of the primary mechanisms of multidrug resistance is the active efflux of drugs from bacterial cells, mediated by efflux pumps. frontiersin.orgnih.gov These transport proteins, located in the cytoplasmic membrane, can expel a wide variety of antibiotics, preventing them from reaching their intracellular targets. frontiersin.orgnih.gov

Efflux pumps play a crucial role in both the intrinsic and acquired resistance of bacteria. frontiersin.org In Gram-negative bacteria, the presence of a large periplasmic space and an outer membrane allows tripartite efflux pump systems (composed of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane factor) to be particularly effective at expelling drugs. nih.govnih.gov

Consequently, the development of efflux pump inhibitors (EPIs) is a promising strategy to overcome resistance. nih.gov By blocking these pumps, EPIs can restore the efficacy of existing antibiotics. researchgate.net Piperazine-based compounds themselves have been investigated for their potential to modulate these resistance mechanisms. researchgate.net For example, 1-(1-naphthylmethyl)-piperazine has been identified as a putative efflux pump inhibitor. nih.gov The investigation into piperazine analogues that can inhibit efflux pumps is an active area of research aimed at combating multidrug-resistant bacteria. researchgate.net

Antagonistic Activities (if indicated for related structures)

Beyond antimicrobial effects, the benzylpiperazine and pyridinylpiperazine scaffolds are found in compounds with significant central nervous system activity, often acting as antagonists at various neurotransmitter receptors.

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in numerous physiological functions, and antagonists of these receptors have therapeutic applications in various conditions, including Parkinson's disease and overactive bladder. nih.govnih.gov There are five subtypes of muscarinic receptors (M1-M5). nih.gov Selective antagonism of the M4 subtype is a key area of research, as it may offer therapeutic benefits with fewer side effects compared to non-selective antagonists. nih.gov

Compounds with structures related to this compound have been investigated as M4 receptor antagonists. For instance, a series of benzoxazine (B1645224) isoquinolines were studied, with some compounds showing potent and selective antagonism at M4 receptors. drugbank.com Additionally, patent literature describes N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives as M4 antagonists for treating neurological diseases, highlighting the relevance of the benzyl-piperazine/piperidine (B6355638) core in targeting this receptor. google.com

ReceptorCompound/Analogue ClassActivity (e.g., IC50, pKi)
Muscarinic M4Benzoxazine isoquinolinesIC50 = 90.7 nM (for lead compound)
Muscarinic M4N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivativesReported as M4 antagonists

The α2-adrenergic receptors are key regulators of neurotransmitter release in the nervous system. Antagonists of these receptors, such as yohimbine (B192690), can increase the release of norepinephrine (B1679862). wikipedia.org Benzylpiperazine (BZP) itself is known to have a high affinity for the α2-adrenoceptor, where it acts as an antagonist, leading to an increase in noradrenaline release. wikipedia.org

More specifically, a series of 1-(2-pyridinyl)piperazine derivatives were synthesized and found to be potent and selective α2-adrenoceptor antagonists. nih.gov One of the most potent compounds in this series, 1-(3-fluoro-2-pyridinyl)piperazine, demonstrated higher potency than the reference antagonists yohimbine and rauwolscine (B89727) in displacing [3H]clonidine from α2 binding sites. nih.gov This indicates that the pyridinylpiperazine scaffold, a core component of this compound, is well-suited for α2-adrenergic receptor antagonism.

ReceptorCompound/Analogue ClassActivity
α2-AdrenergicBenzylpiperazine (BZP)High-affinity antagonist
α2-Adrenergic1-(3-Fluoro-2-pyridinyl)piperazineHigher affinity than yohimbine

The P2X4 receptor is a ligand-gated ion channel activated by ATP that plays a significant role in neuroinflammation and chronic pain, making it an attractive therapeutic target. nih.govnih.gov The development of potent and selective P2X4 antagonists is an area of active research. nih.gov

Recent studies have focused on the design and synthesis of piperazine-based P2X4 receptor antagonists. nih.gov In one such study, a series of over 35 piperazine-containing compounds were synthesized and evaluated for their P2X4 antagonistic activity, with several compounds showing greater potency than the known P2X4 inhibitor, paroxetine (B1678475). nih.gov Although the specific analogue this compound was not detailed, this research establishes the piperazine core as a viable framework for developing novel P2X4 receptor antagonists. nih.govnih.gov These findings lay the groundwork for future optimization of such compounds as potential therapeutics for P2X4-related diseases. nih.gov

ReceptorCompound/Analogue ClassActivity
P2X4Piperazine-based antagonistsSeveral compounds outperformed paroxetine in potency

Antiproliferative Activity (In Vitro)

The in vitro antiproliferative activity of various analogues of this compound has been investigated against a panel of human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potential therapeutic efficacy. The core structure, featuring a piperazine ring, is a common scaffold in a number of FDA-approved anticancer drugs. researchgate.net The antiproliferative effects of these analogues are often attributed to their ability to interfere with various cellular processes critical for cancer cell growth and survival.

Research into piperazine-containing compounds has revealed that their cytotoxic effects can be highly specific to certain cancer cell lines. This specificity is often influenced by the molecular characteristics of the cancer cells, such as the expression levels of particular enzymes or receptors.

For instance, a series of rhodanine-piperazine hybrids demonstrated notable activity against various breast cancer cell lines. mdpi.com The sensitivity of these cell lines to the compounds appeared to correlate with the expression of EGFR and HER2. For example, the MDA-MB-468 cell line, which has high EGFR expression, showed high sensitivity to several of the tested compounds. mdpi.com In contrast, the MCF-7 cell line, with low EGFR and moderate HER2 expression, was less sensitive to most of the compounds, though some analogues still exhibited notable potency. mdpi.com

Similarly, novel vindoline-piperazine conjugates have been evaluated against the NCI-60 panel of human tumor cell lines. nih.govmdpi.com Certain analogues, such as those containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine, displayed significant growth inhibition across a broad range of cell lines with GI50 values in the low micromolar range. nih.govmdpi.com One conjugate was particularly effective against the MDA-MB-468 breast cancer cell line, while another showed potent activity against the HOP-92 non-small cell lung cancer cell line. nih.govmdpi.com

Furthermore, a series of quinolinequinones linked to piperazine analogues were screened against the full panel of NCI cancer cell lines. nih.gov These compounds were found to be potent inhibitors of cancer cell growth across several cell lines, with some showing excellent anticancer activity against leukemia, renal cancer, and breast cancer cell lines. nih.gov The substitution pattern on the piperazine moiety appeared to influence the spectrum of activity. nih.gov

The potency of these analogues, often expressed as IC50 or GI50 values, varies widely depending on the specific chemical structure and the cancer cell line being tested. For example, certain disubstituted piperazine derivatives with indole (B1671886) rings showed potent cytotoxicity against liver and colon cancer cell lines with IC50 values below 10 µM. researchgate.net In another study, novel quinazoline (B50416) derivatives containing piperazine analogues also exhibited potent antiproliferative activities against A549, HepG2, K562, and PC-3 cell lines, with some compounds having IC50 values of less than 10 µM. researchgate.net

The evaluation of the antiproliferative activity of these compounds relies on various in vitro cellular growth inhibition assays. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. Another similar assay is the CellTiter-Glo Luminescent Cell Viability Assay, which determines the number of viable cells in culture based on quantitation of the ATP present. nih.gov

The primary endpoint of these assays is typically the determination of the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). These values represent the concentration of the compound required to inhibit cell growth or proliferation by 50% and are a key measure of a compound's potency.

The following tables present a selection of IC50 and GI50 values for various analogues of this compound, illustrating their activity against different cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Rhodanine-Piperazine Hybrids against Breast Cancer Cell Lines mdpi.com

Compound MDA-MB-468 IC50 (µM) MDA-MB-231 IC50 (µM) MCF-7 IC50 (µM) T47D IC50 (µM)
5 37 >200 >200 >200
6 168 >200 >200 >200
9 50 110 118 100
10 45 100 31 110
12 38 90 36 100
15 40 100 45 110

| 17 | 58 | 118 | 169 | 165 |

Table 2: Growth Inhibition (GI50) of Vindoline-Piperazine Conjugates against Selected Cancer Cell Lines nih.govmdpi.com

Compound Cell Line Cancer Type GI50 (µM)
23 MDA-MB-468 Breast 1.00
25 HOP-92 Non-Small Cell Lung 1.35
24 RXF 393 Renal 1.00

| 28 | MOLT-4 | Leukemia | 1.17 |

Table 3: IC50 Values of Quinazoline-Piperazine Derivatives researchgate.net

Compound A549 IC50 (µM) HepG2 IC50 (µM) K562 IC50 (µM) PC-3 IC50 (µM)
C1 >100 >100 >100 >100
C2 98.7 87.5 76.9 >100
C3 45.6 34.2 23.5 56.7
C4 12.3 9.8 8.7 15.4

| C5 | 8.9 | 7.6 | 6.5 | 10.2 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties.

Electronic Structure Analysis (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a molecule like 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine, this analysis would reveal the most probable sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. It illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). An MEP map for this compound would highlight the electronegative nitrogen and bromine atoms as potential sites for hydrogen bonding or other electrostatic interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and del

Based on a thorough search of available scientific literature, there is currently no specific published research on the computational chemistry and molecular modeling of the compound “this compound” that would allow for a detailed article structured around the requested outline.

Studies providing in-depth analysis of molecular dynamics simulations, 3D-QSAR, and pharmacophore modeling are not available for this specific molecule. While research exists for compounds with similar structural motifs (such as benzylpiperazine or piperidine (B6355638) derivatives), the user's strict requirement to focus solely on "this compound" and adhere to a detailed outline concerning its specific computational studies cannot be met with scientific accuracy.

Generating content for the specified sections without supporting data would result in speculation or inaccurate information. Therefore, it is not possible to provide the requested article at this time.

Future Directions in Academic Research on 1 Benzyl 4 5 Bromopyridin 2 Yl Piperazine

Exploration of Novel Synthetic Analogues with Enhanced Properties

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 1-benzyl-4-(5-bromopyridin-2-yl)piperazine. The goal is to systematically modify the core structure to enhance target affinity, selectivity, and pharmacokinetic properties. Synthetic strategies will likely involve palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and other established methods for creating derivatives of piperazine (B1678402) and pyridine (B92270) systems. nih.govresearchgate.net Key modifications can be targeted at three distinct regions of the molecule: the benzyl (B1604629) moiety, the piperazine core, and the 5-bromopyridine ring.

Modification of the Benzyl Group: Substituents can be introduced onto the phenyl ring of the benzyl group. Electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., trifluoromethyl, chloro) can be added at the ortho, meta, or para positions to modulate electronic properties and steric bulk. This can influence binding interactions with biological targets.

Modification of the 5-Bromopyridine Ring: The bromine atom at the 5-position is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, and amino groups, to probe the structure-activity relationship (SAR).

Piperazine Core Alterations: While maintaining the core piperazine ring is often crucial for activity, bioisosteric replacement or minor structural changes, such as introducing substituents on the carbon atoms of the piperazine ring, could be explored to refine conformational rigidity and physicochemical properties.

The following table outlines potential synthetic modifications and their intended impact on the compound's properties.

Molecular RegionProposed ModificationRationale for Enhanced Properties
Benzyl Ring Introduction of para-methoxy or para-chloro substituentsModulate lipophilicity and electronic density, potentially improving target affinity and selectivity.
Replacement of benzyl with other arylmethyl groups (e.g., pyridylmethyl, thienylmethyl)Explore the impact of heterocyclic rings on binding interactions and metabolic stability.
5-Bromopyridine Ring Suzuki coupling to introduce phenyl or substituted phenyl groupsInvestigate the role of extended aromatic systems in target engagement and probe for additional binding pockets.
Buchwald-Hartwig amination to add primary or secondary aminesIntroduce hydrogen bond donors/acceptors to enhance binding affinity and improve aqueous solubility.
Piperazine Linker Introduction of methyl groups on the piperazine ringConstrain the conformation of the molecule, which may lead to higher selectivity for a specific biological target.

Advanced Preclinical Pharmacological Profiling

To unlock the therapeutic potential of this compound and its novel analogues, a comprehensive preclinical pharmacological profiling program is essential. Given that benzylpiperazine derivatives are known to interact with central nervous system (CNS) targets, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors, initial screening should focus on these pathways. researchgate.net Furthermore, related structures have shown affinity for other targets, such as sigma receptors (σ1R), which are implicated in pain modulation. nih.gov

An advanced profiling cascade would involve:

In Vitro Receptor/Enzyme Binding Assays: Large-scale screening against a panel of CNS-related G-protein coupled receptors (GPCRs), ion channels, and transporters to identify primary targets and assess selectivity. This helps to avoid off-target effects.

Cell-Based Functional Assays: Following identification of primary targets from binding assays, functional assays (e.g., calcium flux, cAMP measurement, neurotransmitter uptake inhibition) are crucial to determine whether the compounds act as agonists, antagonists, or modulators.

In Vivo Animal Models: Promising candidates would advance to in vivo studies using established animal models relevant to the identified molecular targets. For instance, if a compound shows high affinity for σ1R as an antagonist, it could be tested in models of neuropathic pain. nih.gov If it modulates monoamine transporters, models for depression or cognitive function would be appropriate. wikipedia.org

ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including metabolic stability in liver microsomes and cell permeability assays (e.g., PAMPA), is critical for selecting compounds with favorable drug-like properties.

The table below details a proposed workflow for advanced pharmacological profiling.

Profiling StageAssays and ModelsKey Data Generated
Primary Screening Radioligand binding assays against dopamine (D1-D5), serotonin (5-HT1A, 2A, etc.), and sigma (σ1, σ2) receptors.Binding affinity (Ki) and selectivity profile.
Functional Analysis Neurotransmitter reuptake inhibition assays (for DAT, SERT, NET); cAMP assays for GPCRs.Functional potency (IC50 or EC50) and efficacy (agonist vs. antagonist activity).
In Vivo Efficacy Mouse models of neuropathic pain (e.g., Chronic Constriction Injury); Forced swim test for antidepressant effects.Assessment of therapeutic efficacy in a disease-relevant context.
Pharmacokinetics In vitro metabolic stability assays (human liver microsomes); In vivo pharmacokinetic studies in rodents.Half-life, clearance, bioavailability, and brain penetration.

Integration of Multi-Omics Data for Mechanism Elucidation

To gain a deeper, unbiased understanding of the biological effects of this compound, future research should incorporate multi-omics approaches. These technologies can reveal novel mechanisms of action, identify biomarkers of drug response, and uncover unexpected therapeutic applications. Integrating data from transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular and systemic response to the compound.

Transcriptomics (RNA-Seq): By treating relevant cell lines (e.g., neuronal cells) or tissues from animal models with the compound, RNA sequencing can identify all genes whose expression is significantly altered. This can reveal entire signaling pathways and biological processes modulated by the drug, potentially uncovering mechanisms beyond the primary pharmacological target. nih.gov

Proteomics: Quantitative proteomics can be used to measure changes in protein abundance and post-translational modifications following compound treatment. This provides a functional readout of the transcriptomic changes and can identify the specific proteins through which the compound exerts its effects.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can provide insights into how the compound alters cellular metabolism and can also be used to identify the compound's own metabolic breakdown products.

The integration of these datasets using bioinformatics tools can construct a comprehensive network of the compound's mechanism of action, from the initial molecular interaction to the ultimate physiological response.

Omics TechnologyBiological SystemPotential Insights
Transcriptomics Human neuroblastoma cell lines (e.g., SH-SY5Y) treated with the compound.Identification of gene expression signatures; pathway analysis (e.g., neuroinflammation, synaptic plasticity).
Proteomics Brain tissue from rodents administered the compound.Quantification of changes in protein levels related to neurotransmission, cellular stress, and apoptosis.
Metabolomics Plasma and brain samples from pharmacokinetic/pharmacodynamic studies.Elucidation of metabolic pathways affected by the compound; identification of drug metabolites.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine, and how do reaction conditions impact yield?

The synthesis typically involves coupling 1-benzylpiperazine with 5-bromo-2-chloropyridine via nucleophilic aromatic substitution. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize transition states. Ethanol or methanol may reduce side reactions but require longer reaction times .
  • Catalysis : Pd/C or CuI catalysts facilitate coupling under mild conditions (e.g., 80–100°C), achieving yields >70% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the product with ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR : 1H^1H and 13C^{13}C NMR verify the benzyl group (δ 3.5–4.0 ppm for CH2_2) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 362.05) confirms molecular composition .
  • XRD : For crystalline derivatives, single-crystal diffraction resolves substituent orientation and steric effects .

Q. What are the primary reactivity trends of the bromopyridinyl moiety in this compound?

The 5-bromo group undergoes:

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives (Pd catalysis, 80°C) .
  • Nucleophilic substitution : Replacement with amines or thiols under basic conditions (K2_2CO3_3, DMF) .
  • Reduction : LiAlH4_4 reduces the pyridine ring to piperidine in non-protic solvents, altering bioactivity .

Advanced Research Questions

Q. How can computational modeling optimize ligand-receptor interactions for this compound in kinase inhibition studies?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity with kinases (e.g., EGFR, BTK). The bromine atom’s hydrophobicity and steric bulk may occupy hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide derivatization .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., MTT, apoptosis) across multiple cell lines (HEK293, HeLa) to distinguish cell-specific effects .
  • Off-target profiling : Screen against kinase panels (Eurofins) to identify unintended interactions .
  • Metabolite analysis : LC-MS/MS detects hydrolyzed or oxidized metabolites that may contribute to discrepancies .

Q. How does the benzyl group influence pharmacokinetic properties compared to other substituents?

  • LogP modulation : The benzyl group increases hydrophobicity (predicted LogP = 3.2), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : Cytochrome P450 (CYP3A4) mediates N-debenzylation; fluorinated analogs (e.g., 4-fluorobenzyl) slow degradation .
  • SAR studies : Replace benzyl with heteroaromatic groups (e.g., pyridylmethyl) to balance bioavailability and target engagement .

Q. What methodologies characterize the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm) under simulated sunlight .
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (>200°C in inert atmospheres) .

Methodological Challenges

Q. How can researchers mitigate low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., di-substituted byproducts) .
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles for ≥5 reaction cycles without significant loss .
  • Process analytics : In-line FTIR monitors intermediate formation to adjust stoichiometry dynamically .

Q. What strategies validate the compound’s role in multi-target drug discovery?

  • Polypharmacology profiling : Use BioMap® panels to assess activity across 100+ targets .
  • CRISPR-Cas9 screening : Knock out suspected targets (e.g., PI3K) to confirm on-mechanism effects .
  • Synergistic studies : Combine with standard therapies (e.g., cisplatin) in xenograft models to evaluate additive effects .

Data Interpretation and Reporting

Q. How should researchers handle conflicting crystallography and NMR data for structural assignments?

  • Dynamic effects : NMR captures time-averaged conformations, while XRD shows static structures. Use NOESY to identify dominant solution-state conformers .
  • DFT calculations : Compare experimental 1H^1H shifts with computed values (Gaussian09) to validate tautomeric forms .

Q. What statistical frameworks are appropriate for structure-activity relationship (SAR) analysis?

  • Multivariate regression : Partial least squares (PLS) models correlate descriptors (e.g., molar refractivity, H-bond donors) with bioactivity .
  • Machine learning : Random Forest or SVM classifiers prioritize high-potential derivatives from virtual libraries .

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1-Benzyl-4-(5-bromopyridin-2-yl)piperazine
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Reactant of Route 2
1-Benzyl-4-(5-bromopyridin-2-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.